CLN-081 - 1661854-97-2

CLN-081

Catalog Number: EVT-283488
CAS Number: 1661854-97-2
Molecular Formula: C23H20N6O
Molecular Weight: 396.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CLN-081 is a novel, orally bioavailable, irreversible, small-molecule tyrosine kinase inhibitor (TKI) that demonstrates high selectivity for the epidermal growth factor receptor (EGFR) family of receptors. [ [], [] ] It is classified as a fourth-generation EGFR TKI specifically designed to target cancers driven by EGFR exon 20 insertion mutations, including those resistant to first- and second-generation EGFR TKIs. [ [], [] ] In preclinical studies, CLN-081 has shown promising antitumor activity against a broad spectrum of clinically relevant EGFR mutations, including exon 19 deletions, L858R, T790M, G719X, L861Q, and S768I, as well as the more challenging exon 20 insertion mutations. [ [], [] ]

Mechanism of Action

CLN-081 functions as a potent, irreversible inhibitor of EGFR, targeting exon 20 insertion mutations while sparing wild-type EGFR. [ [], [] ] It binds to the ATP-binding site of EGFR, preventing the receptor's activation and downstream signaling. [ [], [] ] This inhibition leads to decreased phosphorylation of EGFR and its downstream signaling molecules, ultimately inducing apoptosis (programmed cell death) in cancer cells harboring the targeted EGFR mutations. [ [], [], [] ]

Applications

The primary scientific research application of CLN-081 is in the preclinical and clinical investigation of its potential as a therapeutic agent for non-small cell lung cancer (NSCLC) driven by EGFR exon 20 insertion mutations. [ [], [], [], [], [], [], [], [], [], [], [], [], [] ]

  • In vitro studies: Evaluating the efficacy and potency of CLN-081 against various EGFR exon 20 insertion mutations in cell lines and patient-derived cell cultures. [ [], [], [], [], [], [], [] ]
  • In vivo studies: Assessing the antitumor activity and tolerability of CLN-081 in mouse models bearing EGFR exon 20 insertion-driven NSCLC xenografts. [ [], [], [], [], [] ]
  • Mechanism of resistance studies: Investigating the mechanisms by which NSCLC cells develop resistance to CLN-081, including identifying acquired mutations in EGFR and other genes. [ [], [] ]
  • Pharmacokinetic and pharmacodynamic studies: Determining the absorption, distribution, metabolism, and excretion properties of CLN-081 in preclinical models. [ [], [] ]
  • Biomarker identification: Exploring potential biomarkers that can predict response or resistance to CLN-081 therapy. [ [] ]
  • Drug combination studies: Evaluating the efficacy of CLN-081 in combination with other therapeutic agents, such as chemotherapy or immunotherapy. [ [] ]
  • Clinical trials: Investigating the safety, tolerability, pharmacokinetics, pharmacodynamics, and efficacy of CLN-081 in patients with advanced EGFR exon 20 insertion-positive NSCLC. [ [], [], [], [], [] ]

Osimertinib

Compound Description: Osimertinib is a third-generation, irreversible epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI). It is FDA-approved for treating non-small cell lung cancer (NSCLC) with specific EGFR mutations, including exon 19 deletions and the L858R point mutation [, ].

Relevance: While highly effective against common EGFR mutations, osimertinib shows limited efficacy against NSCLC with EGFR exon 20 insertion mutations [, , , ]. CLN-081, on the other hand, is designed to specifically target these exon 20 insertions, offering a potential treatment alternative for this patient subset [, , , , , , , , , ]. Research indicates that combining osimertinib with cetuximab may offer a potential therapeutic approach for treating tumors with EGFR exon 20 insertions [].

Gefitinib

Compound Description: Gefitinib is a first-generation EGFR-TKI used in treating NSCLC with EGFR mutations, specifically exon 19 deletions and L858R mutations [, ].

Relevance: Similar to osimertinib, gefitinib demonstrates limited effectiveness against NSCLC harboring EGFR exon 20 insertions [, ]. CLN-081, designed to target these specific mutations, presents a potentially more effective treatment option for these patients.

Erlotinib

Compound Description: Erlotinib is a first-generation EGFR-TKI, like gefitinib, utilized in treating NSCLC with EGFR mutations, particularly exon 19 deletions and L858R mutations [, , ].

Relevance: Erlotinib, similar to gefitinib and osimertinib, exhibits limited effectiveness against NSCLC with EGFR exon 20 insertions [, , ]. This highlights the need for alternative therapies like CLN-081 specifically designed to target these mutations.

Afatinib

Compound Description: Afatinib is a second-generation, irreversible EGFR-TKI used to treat NSCLC with EGFR mutations, including exon 19 deletions and L858R mutations [, , , ].

Relevance: Afatinib, while effective against common EGFR mutations, has shown limited efficacy against NSCLC with EGFR exon 20 insertions, similar to other EGFR-TKIs [, , , ]. CLN-081 offers a potential alternative treatment option for these patients.

Relevance: While both poziotinib and CLN-081 target EGFR exon 20 insertions, CLN-081 exhibits greater selectivity for these mutations over wild-type EGFR, potentially resulting in a wider therapeutic window and reduced toxicity [, , , ]. Research suggests that poziotinib might be effective in treating tumors with acquired ERBB2 V777L mutations in exon 20, which are resistant to CLN-081 [].

Mobocertinib

Compound Description: Mobocertinib is an oral EGFR-TKI specifically designed to target EGFR exon 20 insertion mutations in NSCLC [, , ]. It received FDA approval in 2021 for treating adult patients with locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations who have received prior platinum-based chemotherapy [, ].

Amivantamab

Compound Description: Amivantamab is a bispecific antibody that targets both EGFR and MET, demonstrating clinical activity against EGFR exon 20 insertions in NSCLC [, , ]. The FDA approved amivantamab in 2021 for treating adult patients with locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations who have received prior platinum-based chemotherapy [, ].

DZD9008

Compound Description: DZD9008 is a small-molecule inhibitor currently undergoing clinical trials for its efficacy against EGFR exon 20 insertions in NSCLC [].

Relevance: Similar to CLN-081, DZD9008 is being investigated for its potential in treating EGFR exon 20 insertion-positive NSCLC []. Further research is needed to compare their efficacy and safety profiles.

TAS6417

BDTX-189

Compound Description: BDTX-189 is a small molecule inhibitor designed to target EGFR exon 20 insertions in NSCLC. It is currently under clinical development [, ].

Relevance: Both BDTX-189 and CLN-081 are being explored as potential treatments for NSCLC with EGFR exon 20 insertions [, ]. They share a similar target, but their precise chemical structures and potential toxicity profiles may differ.

LNG-451

Compound Description: LNG-451 is a potent, brain-penetrant, irreversible EGFR inhibitor designed to target EGFR exon 20 insertions while sparing wild-type EGFR. It exhibits promising preclinical activity against various EGFR exon 20 insertions and demonstrates high CNS exposure, making it a potential candidate for treating brain metastases [, ].

Properties

CAS Number

1661854-97-2

Product Name

TAS6417

IUPAC Name

N-[(8S)-4-amino-6-methyl-5-quinolin-3-yl-8,9-dihydropyrimido[5,4-b]indolizin-8-yl]prop-2-enamide

Molecular Formula

C23H20N6O

Molecular Weight

396.4 g/mol

InChI

InChI=1S/C23H20N6O/c1-3-18(30)28-16-8-13(2)21-19(15-9-14-6-4-5-7-17(14)25-10-15)20-22(24)26-12-27-23(20)29(21)11-16/h3-10,12,16H,1,11H2,2H3,(H,28,30)(H2,24,26,27)/t16-/m0/s1

InChI Key

MKCYPWYURWOKST-INIZCTEOSA-N

SMILES

CC1=CC(CN2C1=C(C3=C(N=CN=C32)N)C4=CC5=CC=CC=C5N=C4)NC(=O)C=C

Solubility

Soluble in DMSO

Synonyms

TAS6417; TAS-6417; TAS 6417;

Canonical SMILES

CC1=CC(CN2C1=C(C3=C(N=CN=C32)N)C4=CC5=CC=CC=C5N=C4)NC(=O)C=C

Isomeric SMILES

CC1=C[C@@H](CN2C1=C(C3=C(N=CN=C32)N)C4=CC5=CC=CC=C5N=C4)NC(=O)C=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.